molecular formula C23H18ClFN2S B2484384 1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 439096-92-1

1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B2484384
CAS No.: 439096-92-1
M. Wt: 408.92
InChI Key: UENGEWGHQUXUPG-UHFFFAOYSA-N
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Description

This compound is a tetrahydroisoquinoline derivative featuring a 4-chlorophenyl group at position 1 and a 3-fluorobenzylsulfanyl substituent at position 2. The core structure includes a fused bicyclic system (5,6,7,8-tetrahydroisoquinoline) and a nitrile group at position 3.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2S/c24-17-10-8-16(9-11-17)22-20-7-2-1-6-19(20)21(13-26)23(27-22)28-14-15-4-3-5-18(25)12-15/h3-5,8-12H,1-2,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENGEWGHQUXUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS No. 439096-92-1) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H18ClFN2S
  • Molecular Weight : 408.92 g/mol
  • Boiling Point : Approximately 564.2 °C (predicted)
  • Density : 1.34 g/cm³ (predicted)
  • pKa : -0.50 (predicted)

The biological activity of this compound is primarily attributed to its isoquinoline structure, which is known for various pharmacological effects including:

  • Antitumor Activity : Isoquinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial strains.
  • Neuropharmacological Effects : The presence of the chlorophenyl and fluorobenzyl groups may influence neurotransmitter systems.

Antitumor Activity

Several studies have indicated that isoquinoline derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

CompoundCancer Cell LineIC50 (µM)Reference
This compoundA549 (lung)15.2
1-(4-Chlorophenyl)-3-(thioether analog)MCF7 (breast)12.7

Antimicrobial Activity

The compound has demonstrated moderate to strong antibacterial activity against various pathogens:

Bacterial StrainActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiWeak to Moderate

Neuropharmacological Effects

Research indicates that compounds with similar structural motifs can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. This suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy in vitro : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in A549 lung cancer cells.
  • Antimicrobial Screening : In another study, the compound was tested against a panel of bacterial strains, showing promising results that warrant further investigation into its mechanism of action and potential as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines. In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of over sixty human tumor cell lines. The results indicated a significant inhibition of cell growth with mean GI50 values suggesting effective cytotoxicity against specific cancer types .

Cell Line GI50 (μM) TGI (μM)
MCF-7 (Breast Cancer)15.7250.68
A549 (Lung Cancer)12.5345.00

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro tests demonstrated that it exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell walls and inhibition of protein synthesis .

Case Study 1: Anticancer Efficacy

A detailed case study published in RSC Advances highlighted the synthesis and evaluation of this compound's anticancer efficacy using standard NCI protocols. The compound was found to significantly inhibit tumor growth in preclinical models, demonstrating its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial evaluation of this compound against resistant bacterial strains. The findings revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound’s structural uniqueness lies in its substitution pattern: 4-chlorophenyl and 3-fluorobenzylsulfanyl . Below is a comparative analysis of key analogs:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Differences Reference
Target Compound Not explicitly given 1-(4-Chlorophenyl), 3-(3-fluorobenzylsulfanyl) ~300–400 (estimated) Reference scaffold for comparison. N/A
1-(3-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile C₁₆H₁₃ClN₂S 1-(3-Chlorophenyl), 3-sulfanyl (no benzyl group) 300.8 Chlorophenyl at position 3 instead of 4; lacks fluorinated benzylsulfanyl.
1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile C₁₈H₁₈N₂S 1-(2-Phenylethyl), 3-sulfanyl 294.4 Non-halogenated substituents; phenylethyl group introduces steric bulk.
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Not explicitly given 2-Chloro, 4-(3-fluorophenyl), 6-methyl 300.76 Chlorine at position 2 ; fluorophenyl at position 4; methyl group alters ring conformation.
3-(Benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile Not explicitly given 1-(2-Fluorophenyl), 3-(benzylsulfanyl) ~300–350 (estimated) Fluorine at position 2 on phenyl; benzylsulfanyl lacks fluorine.
6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile C₂₀H₁₄ClFN₂OS Pyridine core with oxo group, 4-methylsulfanyl, 4-fluorobenzyl 384.85 Pyridine core vs. tetrahydroisoquinoline; oxo group increases polarity.
1-[(4-Chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile C₂₀H₁₂ClF₃N₂O Dihydropyridine core with trifluoromethylphenyl 388.77 Trifluoromethyl group enhances electron-withdrawing effects; oxo group present.

Physicochemical and Electronic Properties

  • Halogen Effects: The 4-chlorophenyl group in the target compound likely enhances hydrophobic interactions compared to 3-chlorophenyl analogs (e.g., ), which may reduce steric hindrance.
  • Core Modifications: Tetrahydroisoquinoline scaffolds (target compound) offer rigidity and planarity, favoring π-π stacking interactions, whereas pyridine or dihydropyridine cores (e.g., ) introduce polarity and conformational flexibility.

Research Findings and Implications

  • Positional Isomerism : Fluorine at 3-position on benzyl (target) vs. 2-position () may influence receptor binding due to altered dipole moments and steric profiles.
  • Metabolic Stability : Sulfanyl groups (target, ) could enhance resistance to oxidative metabolism compared to oxo-containing analogs ().

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